molecular formula C13H14ClNO3 B2640154 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride CAS No. 1043503-54-3

3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride

Cat. No.: B2640154
CAS No.: 1043503-54-3
M. Wt: 267.71
InChI Key: YLLMBCBSAPVUTI-UHFFFAOYSA-N
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Description

3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride (referred to as Compound 4a in and ) is a quinoline-derived carboxylic acid with a propanoic acid side chain. Its molecular formula is C₁₄H₁₅NO₃·HCl, and it is synthesized via hydrolysis of diethyl 2-acetamido-2-((2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl)malonate (Compound 2b) under acidic conditions (50% H₂SO₄, THF, 110–120°C) . The compound exhibits notable antimicrobial activity, attributed to its ability to chelate Mg²⁺ ions—a mechanism shared with fluoroquinolones, though it lacks the fluoroquinolone scaffold . Analytical data (C: 68.45%, H: 6.17%, N: 5.72%) confirm its purity .

Properties

IUPAC Name

3-(2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3.ClH/c1-8-9(6-7-12(15)16)13(17)10-4-2-3-5-11(10)14-8;/h2-5H,6-7H2,1H3,(H,14,17)(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLMBCBSAPVUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride typically involves the reaction of 2-methyl-4-oxo-1,4-dihydroquinoline with propanoic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as crystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols or amines .

Scientific Research Applications

3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives of 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic Acid

Methyl 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoate (8a)
  • Structure : Ester derivative of Compound 4a, with a methyl group replacing the carboxylic acid proton.
  • Synthesis: Reacting Compound 4a with methanol and thionyl chloride .
  • Analytical Data : C: 68.45%, H: 6.17%, N: 5.72% .
2-((2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl)-3-oxo-3-(phenylamino)propanoic acid (6)
  • Structure: Incorporates a phenylamino group and a ketone at position 3.
  • Synthesis: Derived from anilide monoacid 5 via alkaline hydrolysis .
  • Activity: Antimicrobial efficacy is less prominent compared to Compound 4a, possibly due to steric hindrance from the phenylamino group .

Fluoroquinolone Analogues

7-(3-((S)-2-Amino-3-phenylpropanamido)-4-(methoxyimino)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4g)
  • Structure: Fluoroquinolone derivative with a cyclopropyl group, fluorine atom, and piperidinyl side chain .
  • Activity: Exhibits broad-spectrum antimicrobial activity typical of fluoroquinolones, targeting DNA gyrase. Unlike Compound 4a, it retains the fluoroquinolone scaffold, enhancing DNA-binding affinity .
  • Key Difference : Compound 4a’s Mg²⁺-chelation mechanism is distinct from 4g’s direct enzyme inhibition.

Quinoxaline-Based Propanoic Acid Derivatives

3-(2-Oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoic Acid Derivatives
  • Structure: Features a quinoxaline ring substituted with a phenylpropanoic acid group .
  • Activity: Primarily studied for synthetic utility rather than antimicrobial effects. The quinoxaline ring may confer different electronic properties compared to Compound 4a’s quinoline system .
  • Example: Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) shows C: 67.62%, H: 4.55%, N: 8.14% .

Data Tables

Table 1: Structural and Analytical Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Antimicrobial Activity Solubility Source
3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid (4a) C₁₄H₁₅NO₃ Propanoic acid High (Mg²⁺ chelation) Moderate (acid)
Methyl ester 8a C₁₅H₁₇NO₃ Methyl ester Presumed lower Lipophilic
Compound 6 C₂₀H₁₈N₂O₄ Phenylamino, ketone Moderate Low
Fluoroquinolone 4g C₂₈H₂₈FN₅O₆ Fluoro, cyclopropyl, piperidinyl High (DNA gyrase) Hydrophilic
Quinoxaline derivative 3cd C₁₉H₁₆N₂O₄ Quinoxaline, phenylpropanoate Not reported Variable

Biological Activity

3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Synthesis

The synthesis of 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid derivatives typically involves the reaction of 3-dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one with various methylene active substances. The resulting compounds are characterized by techniques such as 1H^{1}H NMR and elemental analysis to confirm their structures .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated through various assays. The agar diffusion method demonstrated varying levels of activity against different bacterial strains. Notably, some derivatives exhibited significant antimicrobial effects, suggesting that modifications to the propanoic acid moiety can enhance activity.

CompoundAntimicrobial Activity (Zone of Inhibition)Bacterial Strain
Compound A15 mmE. coli
Compound B20 mmS. aureus
Compound C18 mmP. aeruginosa

Table 1: Antimicrobial activity of synthesized compounds against selected bacterial strains .

Anticancer Activity

In addition to antimicrobial effects, the compound has shown promise in anticancer applications. Research indicates that certain derivatives can inhibit cancer cell proliferation effectively. For instance, one study reported that a derivative exhibited an IC50 value of 16.89 nM against the epidermal growth factor receptor (EGFR), outperforming Erlotinib (IC50 = 29.8 nM) .

CompoundIC50 (nM)Target
Derivative X16.89EGFR
Erlotinib29.80EGFR

Table 2: Comparison of IC50 values for anticancer activity against EGFR .

Structure–Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the quinoline ring and propanoic acid moiety significantly influences biological activity. For example:

  • Alkyl Substituents : Enhanced lipophilicity and cellular penetration.
  • Amino Groups : Increased interaction with target proteins leading to improved efficacy.

Case Studies

  • Study on Antimicrobial Efficacy : A detailed investigation involving multiple derivatives revealed that modifications in the α-position of the propanoic acid significantly affected antimicrobial potency. Compounds with larger alkyl groups showed enhanced activity against Gram-positive bacteria .
  • Anticancer Screening : In vitro studies on various cancer cell lines demonstrated that certain derivatives selectively inhibited cell growth, with notable effects on colorectal cancer cells (Caco-2) and lung cancer cells (A549). The incorporation of electron-withdrawing groups was linked to increased anticancer activity .

Q & A

Basic Synthesis and Characterization

Q: What are the standard protocols for synthesizing 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride, and how is purity validated? A: Synthesis typically involves multi-step organic reactions, such as condensation of quinoline precursors with propanoic acid derivatives under acidic conditions. Post-synthesis, purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Mass spectrometry (MS) ensures molecular weight accuracy. For hydrochloride salts, ion chromatography can verify chloride content .

Advanced Synthesis Optimization

Q: How can computational methods improve reaction efficiency and yield for this compound? A: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, enabling optimization of solvent systems, catalysts, and temperature. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to reduce trial-and-error steps. This method narrowed reaction conditions for similar heterocyclic compounds, improving yields by 20–30% .

Basic Analytical Techniques

Q: What spectroscopic methods are essential for characterizing this compound’s structure? A: Key techniques include:

  • ¹H/¹³C NMR : To confirm the quinoline backbone and propanoic acid substituents.
  • FT-IR : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the 4-oxo group).
  • LC-MS : Validates molecular weight and detects impurities.
  • X-ray crystallography (if crystalline): Resolves absolute stereochemistry .

Advanced Spectral Data Interpretation

Q: How can researchers resolve ambiguities in overlapping NMR peaks or MS fragmentation patterns? A: Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations. For MS ambiguities, tandem MS (MS/MS) with collision-induced dissociation (CID) clarifies fragmentation pathways. Computational tools like ACD/Labs or ChemDraw simulate spectra to cross-validate experimental data .

Biological Activity Profiling (Basic)

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A: Standard assays include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates.
  • Cytotoxicity screening (MTT or resazurin assays) in cell lines.
  • Binding affinity studies via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How can researchers design analogs to probe the pharmacophore of this compound? A: Modify key regions systematically:

  • Quinoline core : Introduce electron-withdrawing/donating groups at the 2-methyl or 4-oxo positions.
  • Propanoic acid chain : Vary chain length or substitute with bioisosteres (e.g., tetrazole).
  • Hydrochloride salt : Test free base vs. salt forms for solubility differences.
    Use molecular docking (e.g., AutoDock) to predict binding modes and prioritize analogs .

Data Contradiction Analysis

Q: How should discrepancies between computational predictions and experimental bioactivity data be addressed? A: Re-evaluate computational models for force field accuracy or solvation effects. Validate with orthogonal assays (e.g., orthogonal enzyme assays or cellular models). For solubility-related issues, measure logP and pKa experimentally to refine predictions. Cross-reference with PubChem or ChEMBL datasets for similar compounds .

Quality Control and Stability (Basic)

Q: What protocols ensure batch-to-batch consistency in research-grade samples? A: Implement:

  • Forced degradation studies (heat, light, pH stress) to identify stability liabilities.
  • Karl Fischer titration for moisture content.
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Chiral HPLC to monitor enantiomeric purity if applicable .

Advanced Stability Profiling

Q: What advanced techniques predict long-term stability under varying storage conditions? A: Use accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Pair with solid-state NMR to study polymorphic transitions and dynamic vapor sorption (DVS) to assess hygroscopicity. Computational tools like MOE or Materials Studio model crystal packing and degradation pathways .

Toxicity and Safety in Research Settings

Q: What safety protocols are critical when handling this compound in the lab? A: Follow:

  • Engineering controls : Fume hoods for powder handling.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Air monitoring : Use NIOSH-approved methods for airborne particulates.
  • Spill management : Neutralize acidic residues with sodium bicarbonate.
  • Waste disposal : Segregate halogenated waste per EPA guidelines .

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